3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose
Overview
Description
3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose is a complex carbohydrate derivative. It is a protected form of glucose, where the hydroxyl groups are masked by cyclohexylidene and benzyl groups. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose typically involves the protection of glucose. The process begins with the selective protection of the hydroxyl groups on glucose using cyclohexylidene groups. This is followed by the benzylation of the remaining free hydroxyl group. The reaction conditions often involve the use of acid catalysts and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl and cyclohexylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmacologically active compounds.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose involves its interaction with specific molecular targets. The compound’s protective groups can be selectively removed under certain conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. This selective deprotection allows for precise control over the compound’s reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
Uniqueness
3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose is unique due to its specific protective groups, which confer stability and reactivity. The cyclohexylidene groups provide steric hindrance, protecting the hydroxyl groups from unwanted reactions, while the benzyl group can be easily removed under mild conditions, allowing for further functionalization.
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-10-18(11-5-1)16-26-21-20(19-17-27-24(29-19)12-6-2-7-13-24)28-23-22(21)30-25(31-23)14-8-3-9-15-25/h1,4-5,10-11,19-23H,2-3,6-9,12-17H2/t19-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEPJJXLQXXGMV-XNBWIAOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168273 | |
Record name | 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13322-88-8 | |
Record name | 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13322-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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